6-Bromo-4-methylpyridine-2-sulfonyl chloride
CAS No.:
Cat. No.: VC18651960
Molecular Formula: C6H5BrClNO2S
Molecular Weight: 270.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H5BrClNO2S |
---|---|
Molecular Weight | 270.53 g/mol |
IUPAC Name | 6-bromo-4-methylpyridine-2-sulfonyl chloride |
Standard InChI | InChI=1S/C6H5BrClNO2S/c1-4-2-5(7)9-6(3-4)12(8,10)11/h2-3H,1H3 |
Standard InChI Key | GZPJJPBNTXAUIB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC(=C1)Br)S(=O)(=O)Cl |
Introduction
Structural and Physical Properties
The compound features a pyridine ring substituted with a bromine atom at the 6-position, a methyl group at the 4-position, and a sulfonyl chloride moiety at the 2-position. Key physical properties include:
Property | Value |
---|---|
Molecular Formula | C₆H₅BrClNO₂S |
Molecular Weight | 270.53 g/mol |
SMILES Notation | Cc1cc(Br)nc(S(=O)(=O)Cl)c1 |
Storage Conditions | -20°C, sealed, dry environment |
The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions, while the bromine atom facilitates cross-coupling transformations .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via sulfonylation of 6-bromo-4-methylpyridine using chlorosulfonic acid (ClSO₃H) under controlled conditions . A representative procedure involves:
-
Cooling the reaction mixture to -5°C to mitigate exothermic effects.
-
Gradual addition of ClSO₃H to the pyridine derivative in dichloromethane.
-
Quenching excess reagent with sodium thiosulfate (Na₂S₂O₃) .
-
Purification via recrystallization or column chromatography.
Yield: ~40–60% (dependent on reaction scale and purification efficiency) .
Industrial Manufacturing
Industrial production scales the above method using continuous-flow reactors to enhance temperature control and yield. Advanced purification techniques, such as crystallization under inert atmospheres, ensure high purity (>98%) .
Chemical Reactivity and Applications
Nucleophilic Substitution
The sulfonyl chloride group reacts readily with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For example:
This reactivity is exploited in drug discovery to create sulfonamide-based inhibitors .
Cross-Coupling Reactions
The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl derivatives. Catalytic systems using Pd(PPh₃)₄ and K₂CO₃ in THF/water mixtures are common .
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring undergoes halogenation or nitration at the 3-position, guided by directing effects of the sulfonyl chloride group .
Comparative Analysis with Structural Analogs
The compound’s reactivity differs markedly from analogs due to substituent positioning:
Pharmaceutical and Industrial Applications
Drug Intermediate
The compound serves as a precursor to kinase inhibitors and anti-inflammatory agents. For instance, its derivatives are explored in patents for modulating immune responses .
Materials Science
Sulfonated pyridines are utilized in ion-exchange resins and coordination polymers, leveraging their ability to bind metal ions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume